Acetic-1-(14)C acid, sodium salt
Description
The compound features a 14C isotope specifically labeled at the 1-position (carboxylic carbon) of the acetate molecule, with a molecular weight of 82 and a concentration of 0.20 mCi/mL . Its primary application lies in tracking fatty acid biosynthesis, as the labeled carbon is incorporated into cellular lipids during acetyl-CoA metabolism. This makes it indispensable for in vitro and in vivo studies of lipid metabolism, particularly in cancer biology and enzymology research .
Properties
CAS No. |
993-04-4 |
|---|---|
Molecular Formula |
C2H3NaO2 |
Molecular Weight |
84.026 g/mol |
IUPAC Name |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+2; |
InChI Key |
VMHLLURERBWHNL-UOEUYCPOSA-M |
SMILES |
CC(=O)[O-].[Na+] |
Isomeric SMILES |
C[14C](=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Other CAS No. |
993-04-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic-2-(14)C Acid, Sodium Salt (CAS 993-05-5)
- Label Position : The 14C isotope is located at the 2-position (methyl carbon), distinguishing it from the 1-position labeling in Acetic-1-(14)C .
- Molecular Weight : Reported as 70.02309 (C(14C)H3NaO2), though this conflicts with the expected molecular weight (~84 for sodium acetate with one 14C atom). This discrepancy may reflect an error in data sourcing or calculation .
- Applications : The 2-position label directs the tracer toward pathways involving methyl group metabolism, such as the tricarboxylic acid (TCA) cycle or choline synthesis, rather than lipid biosynthesis .
Heptanoic-1-(14)C Acid, Sodium Salt (CAS 79243-08-6)
- Structure : A seven-carbon fatty acid with 14C labeling at the 1-position (carboxylic carbon) .
- Molecular Weight : 154.18 (C7H14O2·Na), significantly higher than acetate derivatives due to its longer alkyl chain .
- Applications : Used in studies of β-oxidation and medium-chain fatty acid metabolism. Its extended carbon chain enables tracking of mitochondrial fatty acid degradation, unlike acetate’s role in biosynthesis .
Lactic Acid Sodium Salt
- Structure: A three-carbon α-hydroxy acid salt.
- Applications : Primarily used in pH buffering and glycolysis studies. The absence of isotopic labeling limits its utility in tracer experiments .
Valeric Acid (Pentanoic Acid)
- Structure: A five-carbon carboxylic acid.
- Applications : Studies on short-chain fatty acid receptors (e.g., FFAR3) and gut microbiota metabolism.
Comparative Data Table
*Assumed formula based on sodium acetate structure.
Notes on Data Discrepancies and Limitations
- Evidence gaps exist regarding specific activities and isotopic purity for compounds like Heptanoic-1-(14)C, necessitating verification from additional sources .
Preparation Methods
Reaction Mechanism and Reactants
The classical route to Acetic-1-(14)C acid, sodium salt involves a Grignard reaction between methylmagnesium iodide ($$ \text{CH}3\text{MgI} $$) and carbon-14-labeled carbon dioxide ($$ ^{14}\text{CO}2 $$). The mechanism proceeds via nucleophilic addition of the Grignard reagent to $$ ^{14}\text{CO}_2 $$, forming a carboxylate intermediate that is subsequently hydrolyzed to yield acetic-1-(14)C acid. Neutralization with sodium hydroxide converts the acid to its sodium salt.
$$
\text{CH}3\text{MgI} + ^{14}\text{CO}2 \rightarrow \text{CH}3^{14}\text{COO}^- \text{MgI}^+ \xrightarrow{\text{H}2\text{O}} \text{CH}3^{14}\text{COOH} \xrightarrow{\text{NaOH}} \text{CH}3^{14}\text{COO}^- \text{Na}^+
$$
Procedural Details
The reaction is conducted in anhydrous diethyl ether at $$-30^\circ \text{C}$$ to minimize side reactions and maximize radiochemical yield. After quenching with aqueous HCl, the crude product is purified via ion-exclusion chromatography using 0.01 N sulfuric acid, achieving radiochemical purity >97%. Specific activity is calibrated to 50–62 mCi/mmol by adjusting the $$ ^{14}\text{CO}_2 $$ concentration during synthesis.
| Parameter | Specification | Reference |
|---|---|---|
| Solvent | Diethyl ether | |
| Temperature | $$-30^\circ \text{C}$$ | |
| Radiochemical purity | >97% | |
| Specific activity | 50–62 mCi/mmol (1,850–2,294 MBq/mmol) |
Mechanochemical Synthesis Using Ball Milling
Sustainable Methodology
Quality Control and Characterization
Radiochemical Purity Assessment
High-performance liquid chromatography (HPLC) with a resin-based ion-exclusion column and 0.01 N $$ \text{H}2\text{SO}4 $$ mobile phase is the standard method for purity verification. Impurities, such as unreacted $$ ^{14}\text{CO}_2 $$ or degradation products, are quantified to ensure <3% contamination.
Comparative Analysis of Synthesis Methods
| Criteria | Traditional Grignard | Mechanochemical Approach |
|---|---|---|
| Solvent volume | 200–500 mL/g product | 2.0 equiv. |
| Reaction time | 6–12 hours | 1–2 hours |
| Yield | Not reported | Up to 82% (analogous reactions) |
| Scalability | Suitable for bulk production | Limited by mill capacity |
| Environmental impact | High solvent waste | Near-solvent-free |
Q & A
Q. How should researchers handle and store Acetic-1-(14)C acid, sodium salt to ensure experimental integrity?
this compound is a radiochemical requiring strict handling protocols:
- Storage : Maintain at 4°C in a sealed glass ampoule to prevent degradation .
- Safety : Ensure the lab holds a radioactive materials license for shipping and handling. Use shielding and monitor radiation exposure during experiments .
- Solubility : Prepare solutions in distilled water (aqueous buffer) to avoid unintended pH shifts or isotopic dilution .
Q. How can the acidic/basic nature of sodium acetate salts be experimentally determined?
Use pH-based classification:
- Dissolve the salt in distilled water and test with litmus paper or universal indicator.
- Neutral salts (pH ~7): Formed from strong acid + strong base (e.g., NaCl).
- Acidic salts (pH <7): Derived from strong acid + weak base (e.g., NH₄Cl).
- Basic salts (pH >7): From weak acid + strong base (e.g., sodium acetate) .
- Methodological Note: Calibrate pH measurements using standardized buffers to avoid false classifications .
Q. What are the primary applications of isotopic labeling in sodium acetate research?
14C-labeled sodium acetate is used to trace metabolic pathways:
- Fatty acid biosynthesis : Incorporated into acetyl-CoA, enabling quantification of lipid synthesis rates in cell cultures .
- Radioisotope detection : Use radiometric assays (e.g., liquid scintillation counting) to measure 14C uptake in target biomolecules .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data derived from 14C-labeled sodium acetate?
Common discrepancies arise from:
- Isotopic dilution : Unlabeled endogenous acetate pools may dilute the tracer. Use kinetic modeling to adjust for pool sizes .
- Compartmentalization : Mitochondrial vs. cytosolic acetate utilization can skew results. Combine with 13C-NMR or mass spectrometry for spatial resolution .
- Control experiments : Include unlabeled controls and validate with orthogonal techniques (e.g., enzyme inhibition assays) .
Q. What methodological considerations are critical for designing time-resolved studies with 14C-labeled sodium acetate?
- Pulse-chase experiments : Optimize pulse duration to ensure sufficient incorporation without saturating pathways. Terminate reactions with cold acetate or metabolic inhibitors .
- Sampling frequency : Collect timepoints aligned with metabolic turnover rates (e.g., every 15–30 minutes for rapid pathways like glycolysis) .
- Data normalization : Express results as specific activity (dpm/μmol) to account for variations in cell density or isotope concentration .
Q. How can the interaction between sodium acetate and complex matrices (e.g., aluminosilicate surfaces) be systematically studied?
- pH-dependent adsorption : Use batch experiments to assess acetate binding at varying pH levels. Monitor free 14C-acetate via scintillation counting .
- Surface characterization : Pair with FTIR or XPS to identify functional groups (e.g., Si–OH, Al–OH) involved in adsorption .
- Competitive ions : Test interference from Na⁺ or other cations using ion chromatography .
Q. What strategies optimize literature searches for sodium acetate in interdisciplinary contexts?
- Database filters : Use NIST Chemistry WebBook for structural data and reaction thermodynamics . Exclude unreliable sources (e.g., ) .
- Keyword combinations : Search "sodium acetate" AND ("isotopic labeling" OR "metabolic tracing") AND ("pH effects" OR "adsorption") .
- Citation tracking : Follow references from primary studies on acetate metabolism (e.g., lipid biosynthesis) to identify methodological gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
